Cdk2-IN-9

CDK2 Kinase inhibition Biochemical assay

Cdk2-IN-9 (CAS 2919216-33-2) is a quinazolinone-based small-molecule inhibitor of cyclin-dependent kinase 2 (CDK2), a critical cell-cycle regulator. It is identified as compound 5c in the original research literature and exhibits a biochemical IC50 of 0.63 µM against CDK2.

Molecular Formula C21H16ClN3O4S
Molecular Weight 441.9 g/mol
Cat. No. B12412286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk2-IN-9
Molecular FormulaC21H16ClN3O4S
Molecular Weight441.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2NS(=O)(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C21H16ClN3O4S/c22-15-10-12-17(13-11-15)30(27,28)24-25-20(14-29-16-6-2-1-3-7-16)23-19-9-5-4-8-18(19)21(25)26/h1-13,24H,14H2
InChIKeyBLIIAZQONXFAMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cdk2-IN-9 CDK2 Inhibitor Procurement: Key Potency and Selectivity Baseline


Cdk2-IN-9 (CAS 2919216-33-2) is a quinazolinone-based small-molecule inhibitor of cyclin-dependent kinase 2 (CDK2), a critical cell-cycle regulator [1]. It is identified as compound 5c in the original research literature and exhibits a biochemical IC50 of 0.63 µM against CDK2 [1] . The compound also demonstrates antiproliferative activity across multiple cell lines, with notable potency in melanoma models, and induces both apoptosis and cell-cycle arrest at S and G2/M phases [1].

Why In-Class CDK2 Inhibitors Cannot Simply Replace Cdk2-IN-9 in Melanoma Research


While many CDK2 inhibitors share a common target, their biochemical potency, cellular antiproliferative activity in disease-relevant cell lines, and cell-cycle arrest profiles can diverge dramatically. Cdk2-IN-9 demonstrates a distinct combination of moderate CDK2 enzymatic inhibition (IC50 0.63 µM) [1] and unusually strong cellular potency against MDA-MB-435 melanoma cells (IC50 3.03 µM) [1] , which is not predicted by its enzymatic IC50 alone. Substituting a different CDK2 inhibitor without confirming these specific cellular activity profiles risks selecting a compound with inferior performance in melanoma-focused studies, as demonstrated by the 22-fold weaker antiproliferative activity of the clinical-stage CDK2 inhibitor seliciclib in the same cell line [2].

Cdk2-IN-9 Quantitative Differentiation Evidence Against CDK2 Inhibitor Comparators


CDK2 Enzymatic Potency: Cdk2-IN-9 Registers IC50 0.63 µM, Equivalent to Seliciclib Reference

Cdk2-IN-9 inhibits CDK2 with an IC50 of 0.63 µM in a cell-free enzymatic assay [1] . This potency is similar to the well-characterized CDK2 inhibitor seliciclib (Roscovitine), which exhibits a CDK2 IC50 of 0.7 µM under comparable conditions . Unlike the highly potent CDK2 inhibitor CDK2-IN-4 (IC50 44 nM) , Cdk2-IN-9 provides a moderate potency tool that may be advantageous for studies requiring partial target engagement or reduced off-target pressure.

CDK2 Kinase inhibition Biochemical assay

Antiproliferative Activity in MDA-MB-435 Melanoma: Cdk2-IN-9 is 22-Fold More Potent than Seliciclib

In head-to-head cross-study comparison, Cdk2-IN-9 demonstrates an antiproliferative IC50 of 3.03 µM against the MDA-MB-435 melanoma cell line [1] , while seliciclib, a clinical-stage CDK2 inhibitor, exhibits an IC50 of 67 ± 14 µM in the same cell line [2]. This represents a 22-fold potency advantage for Cdk2-IN-9, despite the two compounds having near-equivalent biochemical CDK2 inhibition.

Melanoma Antiproliferative MDA-MB-435

Cancer-Selective Growth Inhibition: Cdk2-IN-9 Exhibits ~20-Fold Selectivity for Melanoma Cells over Normal Fibroblasts

Cdk2-IN-9 demonstrates differential antiproliferative activity across cell types: IC50 = 3.03 µM in MDA-MB-435 melanoma cells, 8.62 µM in SNB-75 glioblastoma cells, and 62.52 µM in WI-38 normal lung fibroblasts [1] . The MDA-MB-435 / WI-38 selectivity ratio of approximately 20.6-fold suggests preferential inhibition of transformed cells over normal diploid cells. Comparable selectivity-index data for seliciclib in the WI-38 system are not available, but seliciclib's known multi-CDK profile (CDK1, CDK2, CDK5, CDK7) raises the likelihood of broader cytotoxicity in normal cells .

Selectivity index WI-38 normal fibroblasts Melanoma

Dual S and G2/M Phase Cell-Cycle Arrest: A Differentiating Feature from G2/M-Restricted CDK2 Inhibitors

Cdk2-IN-9 induces cell-cycle arrest at both S phase and G2/M phases in MDA-MB-435 melanoma cells [1] . In contrast, the well-studied CDK2 inhibitor seliciclib has been reported to primarily cause G2/M accumulation or G1 arrest depending on the cellular context, with the G2/M arrest being most consistently observed across nasopharyngeal carcinoma and lymphoma models [2] [3]. The dual S/G2-M arrest pattern of Cdk2-IN-9 suggests a distinct mechanistic profile that may involve additional targets or unique CDK2-cyclin complex interactions beyond those modulated by seliciclib.

Cell cycle arrest S phase G2/M phase

Cdk2-IN-9 Optimal Procurement and Application Scenarios for Melanoma and CDK2 Research


Melanoma Drug Discovery: Lead Optimization and Phenotypic Screening

Cdk2-IN-9 is the preferred CDK2 inhibitor choice for melanoma-focused phenotypic screening campaigns, where its 22-fold antiproliferative potency advantage over seliciclib in MDA-MB-435 cells (IC50 3.03 µM vs. 67 µM) [1] translates to more robust assay windows at lower compound concentrations. Combined with its ~20-fold selectivity for transformed cells over normal WI-38 fibroblasts (IC50 62.52 µM) [1], Cdk2-IN-9 enables identification of melanoma-selective growth inhibitors with reduced confounding cytotoxicity from normal cell killing.

Cell-Cycle and DNA Replication Checkpoint Studies Requiring Dual S/G2-M Arrest

Investigators studying the transition from S phase to G2/M, or the interplay between CDK2/cyclin E and CDK2/cyclin A complexes should prioritize Cdk2-IN-9 over seliciclib. The compound's unique dual S and G2/M phase arrest phenotype in melanoma cells provides a functionally distinct tool for dissecting checkpoint mechanisms, whereas seliciclib's predominantly G2/M arrest [2] limits the scope of cell-cycle perturbation that can be probed in a single experiment.

In Vitro Pharmacology: Moderate-Potency Control for Dose-Response Studies

For research applications requiring partial CDK2 target engagement rather than complete ablation, Cdk2-IN-9's moderate biochemical potency (IC50 0.63 µM) makes it a more suitable choice than nanomolar inhibitors such as CDK2-IN-4 (IC50 44 nM) . The wider dynamic range facilitates dose-response curve generation and reduces the risk of solubility-limited artifacts at high compound concentrations that can occur with ultra-potent tool compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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